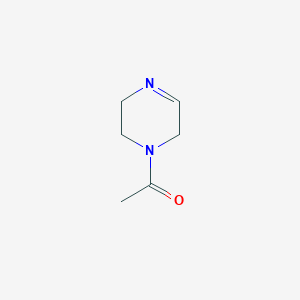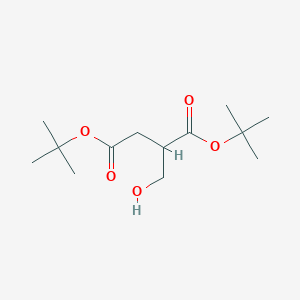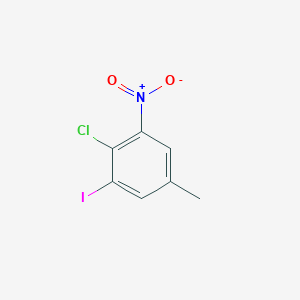
3-(3-Hydrazinyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) is a heterocyclic compound with the molecular formula C6H9N5O3 and a molecular weight of 199.17 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) typically involves the assembly of the triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . The reaction conditions often include the use of hydrazine derivatives and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antidiabetic properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and oxo groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and exhibit various biological activities.
Triazavirin: Known for its antiviral properties.
Deaza analogs: Characterized for their antidiabetic activity.
Uniqueness
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) is unique due to its specific chemical structure, which includes a triazine ring and hydrazino group
Eigenschaften
Molekularformel |
C6H9N5O3 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
3-(3-hydrazinyl-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid |
InChI |
InChI=1S/C6H9N5O3/c7-9-6-8-5(14)3(10-11-6)1-2-4(12)13/h1-2,7H2,(H,12,13)(H2,8,9,11,14) |
InChI-Schlüssel |
JFLDAZSIUKHANL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C1=NN=C(NC1=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)



![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)


![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)



![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)

